molecular formula C25H25N3O5 B14263128 4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde CAS No. 137015-69-1

4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde

Cat. No.: B14263128
CAS No.: 137015-69-1
M. Wt: 447.5 g/mol
InChI Key: MIKKLUBALIQGSX-UHFFFAOYSA-N
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Description

4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde is an organic compound that features a complex structure with multiple functional groups This compound is characterized by the presence of a benzaldehyde group, a nitrophenyl diazenyl group, and a phenoxyhexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the diazotization of 4-nitroaniline to form the diazonium salt, which is then coupled with a phenol derivative to produce the azo compound. This intermediate is further reacted with a hexyl chain and subsequently with benzaldehyde under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: 4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzoic acid.

    Reduction: 4-[(6-{4-[(E)-(4-Aminophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its azo group.

Mechanism of Action

The mechanism of action of 4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The nitrophenyl diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the disruption of cellular processes, contributing to its biological activity. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-[(6-{4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde: Similar structure but with a methoxy group instead of a nitro group.

    4-[(6-{4-[(E)-(4-Aminophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde: Similar structure but with an amino group instead of a nitro group.

Uniqueness

4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

CAS No.

137015-69-1

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

IUPAC Name

4-[6-[4-[(4-nitrophenyl)diazenyl]phenoxy]hexoxy]benzaldehyde

InChI

InChI=1S/C25H25N3O5/c29-19-20-5-13-24(14-6-20)32-17-3-1-2-4-18-33-25-15-9-22(10-16-25)27-26-21-7-11-23(12-8-21)28(30)31/h5-16,19H,1-4,17-18H2

InChI Key

MIKKLUBALIQGSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCCCOC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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